molecular formula C5H6N4O2 B1273348 3,4-Diamino-5-nitropyridine CAS No. 4318-68-7

3,4-Diamino-5-nitropyridine

Cat. No.: B1273348
CAS No.: 4318-68-7
M. Wt: 154.13 g/mol
InChI Key: OMUADEPNIQXNRG-UHFFFAOYSA-N
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Description

3,4-Diamino-5-nitropyridine (DANP) is a type of organic compound composed of nitrogen, carbon, and oxygen atoms. It is a widely used organic chemical that has been studied extensively due to its diverse applications in the field of organic chemistry. The synthesis of DANP is relatively simple, and it has been used in many scientific research applications, including biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Structural Properties

3,4-Diamino-5-nitropyridine, as a pyridine derivative, exhibits significant structural characteristics that are of interest in scientific research. For example, its structural analog, 3,5-diamino-4-nitropyridine N-oxide, displays a planar conformation stabilized by intramolecular hydrogen bonds, indicating a significant redistribution of pi electrons (Batsanov, 2000). This structural property could be indicative of the behavior of similar compounds like this compound in various chemical contexts.

Synthesis and Reactivity

The synthesis and chemical reactivity of this compound and related compounds are a significant area of research. For instance, the process of synthesizing related compounds like 3-methoxy-5,6-diamino-2-nitropyridine involves steps such as substitution, oxidation, nitration, and ammoniation, which provide insights into potential synthetic routes and chemical behaviors of this compound (Jun, 2007).

Stability Studies

Stability studies are crucial in understanding the behavior of chemicals under various conditions. For example, a study on a related compound, 3,4-diaminopyridine, investigated its stability under oxidative stress, revealing that the salt species were more stable than the molecular species. This research provides insights into the stability of this compound in different forms and under various conditions (Raust et al., 2007).

Applications in Energetic Materials

A significant application of pyridine derivatives is in the field of energetic materials. Research has shown that compounds like this compound can be used in the development of explosives and propellants due to their high nitrogen content and energetic properties. For instance, studies on similar nitrogen-rich compounds have revealed their potential as high-energy density materials with promising applications in heat-resistant explosives (Tang et al., 2019).

Safety and Hazards

3,4-Diamino-5-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

3,4-Diamino-5-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with voltage-gated potassium channels, which are crucial for maintaining the electrical excitability of cells . The nature of these interactions involves the blocking of these channels, which can influence the flow of potassium ions in and out of cells. This interaction is essential for the compound’s role in improving muscle strength in conditions like Lambert-Eaton Myasthenic Syndrome .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by blocking voltage-gated potassium channels, which extends the interval during which calcium channels remain open . This action increases the release of acetylcholine at the neuromuscular junction, thereby enhancing muscle contraction and strength. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by modulating ion flow and neurotransmitter release .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It blocks voltage-gated potassium channels, which prevents the efflux of potassium ions and prolongs the depolarization phase of the action potential . This mechanism enhances the influx of calcium ions, leading to increased neurotransmitter release and improved muscle contraction. The compound’s ability to inhibit or activate enzymes and alter gene expression further contributes to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained improvements in muscle strength, but the potential for adverse effects increases with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances muscle strength without significant adverse effects . At higher doses, toxic effects such as diarrhea, blurred vision, and fatigue have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of ions and neurotransmitters within cells . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues. For example, the compound’s ability to block potassium channels is dependent on its distribution to the neuromuscular junction . The efficiency of transport and distribution mechanisms determines the compound’s overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization to the neuromuscular junction is essential for its role in enhancing muscle contraction . Understanding the factors that influence subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-nitropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUADEPNIQXNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195764
Record name Pyridine, 3,4-diamino-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4318-68-7
Record name Pyridine, 3,4-diamino-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4318-68-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 3,4-diamino-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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